molecular formula C13H19NO2 B1453114 4-Methyl-3-(oxan-4-ylmethoxy)aniline CAS No. 1247243-99-7

4-Methyl-3-(oxan-4-ylmethoxy)aniline

Cat. No.: B1453114
CAS No.: 1247243-99-7
M. Wt: 221.29 g/mol
InChI Key: NAOLLCNSCVBXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(oxan-4-ylmethoxy)aniline is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of a methyl group, an aniline group, and an oxan-4-ylmethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Methyl-3-(oxan-4-ylmethoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with tetrahydro-2H-pyran-4-ylmethanol under specific reaction conditions. The nitro group is reduced to an amine group, and the oxan-4-ylmethoxy group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability in large quantities .

Chemical Reactions Analysis

4-Methyl-3-(oxan-4-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The oxan-4-ylmethoxy group can be introduced through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-Methyl-3-(oxan-4-ylmethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

4-Methyl-3-(oxan-4-ylmethoxy)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-3-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-2-3-12(14)8-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOLLCNSCVBXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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